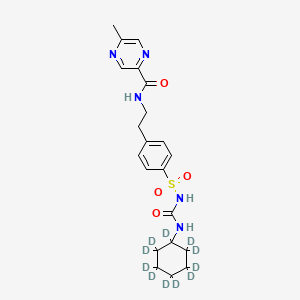

Glipizide-d11

Description

Propriétés

IUPAC Name |

5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)/i2D2,3D2,4D2,5D2,6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJXGWJIGJFDTL-KVEFGMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=C(N=C3)C)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isotopic Purity of Glipizide-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Glipizide-d11, a deuterated analog of the anti-diabetic drug Glipizide. This compound is crucial as an internal standard for the quantification of glipizide in biological samples using mass spectrometry-based methods.[1][2] The accuracy of such quantitative analyses depends heavily on the precise characterization of the internal standard, particularly its isotopic purity. This document outlines the definition of isotopic purity, presents available data from commercial suppliers, and details the experimental protocols used for its determination.

Understanding Isotopic Purity in Deuterated Compounds

For a deuterated active pharmaceutical ingredient (API) or internal standard, "purity" encompasses not only the absence of chemical contaminants but also the isotopic integrity of the molecule.[3] It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[3] This results in the presence of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., containing d10, d9, d8, etc., instead of the intended d11).

Key terms to understand include:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For example, 99.5% deuterium enrichment means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[3]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are precisely d11).[3]

-

Isotopic Purity: This term is often used more broadly to describe the overall deuterium incorporation. It can refer to the sum of all deuterated forms or the abundance of the primary isotopologue. For this compound, suppliers often specify this as the percentage of all deuterated forms (d1 to d11).[1]

Quantitative Data Summary

The isotopic and chemical purity of this compound can vary between manufacturers and even between different lots. The following table summarizes the purity specifications from several commercial suppliers. It is critical for researchers to consult the batch-specific Certificate of Analysis (CoA) for precise data.[4]

| Supplier | Purity Specification | Method | Notes |

| Cayman Chemical | ≥98% deuterated forms (d1-d11) | Not Specified | This value represents the total percentage of molecules containing at least one deuterium atom.[1] |

| MedchemExpress | 96.36% | Not Specified | Likely refers to the isotopic purity or a combination of isotopic and chemical purity.[5] |

| LGC Standards | >95% | HPLC | This is a measure of chemical purity by HPLC, not isotopic purity.[6] |

| CymitQuimica | Min. 95% | Not Specified | The nature of this purity (isotopic or chemical) is not explicitly defined.[7] |

| Clearsynth | Not less than 90% | HPLC | This is a measure of chemical purity by HPLC, not isotopic purity.[8] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[9]

High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for assessing isotopic purity.[10] HRMS, in particular, provides the necessary resolution to distinguish between the various H/D isotopologues.[11][12]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation: The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[11] This step separates the deuterated compound from any chemical impurities.

-

Mass Spectrometric Analysis: The eluent from the LC column is introduced into a high-resolution mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode.[11][13]

-

Data Acquisition: The mass spectrometer acquires a full scan mass spectrum of the this compound peak. The high resolution allows for the clear identification of the monoisotopic peaks for the unlabeled compound (d0) and all deuterated isotopologues (d1 through d11).

-

Data Analysis: The isotopic purity is calculated based on the relative abundance of the ion signals for each isotopologue. The percentage of each species (d0, d1...d11) is determined by integrating the area of its corresponding mass peak.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary information to MS, confirming the positions of deuterium labeling and quantifying the overall isotopic enrichment.[9]

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated NMR solvent that does not have signals interfering with the analyte's signals.

-

¹H-NMR Analysis: Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen at the deuterated positions.[3] By comparing the integration of a residual proton signal at a labeled site to the integration of a proton signal at an unlabeled site within the same molecule, the percentage of deuterium incorporation at that specific position can be calculated.

-

²H-NMR Analysis: Deuterium NMR can also be performed to directly observe the signals from the deuterium atoms, confirming their locations on the molecular structure.

-

Data Analysis: The isotopic enrichment is determined by analyzing the relative integrals of the proton signals in the ¹H-NMR spectrum. This provides a highly accurate measure of the extent of deuteration.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of this compound's isotopic purity.

Caption: Workflow for Isotopic Purity Determination of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 1189426-07-0 | LGC Standards [lgcstandards.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. clearsynth.com [clearsynth.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Glipizide-d11 as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Glipizide-d11, focusing on its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the anti-diabetic drug glipizide. It covers the fundamental principles of internal standardization, the pharmacological context of glipizide, and detailed bioanalytical methodologies.

The Principle of Internal Standardization in Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. However, the analytical process is susceptible to variations that can affect results. These include inconsistencies during sample preparation (e.g., extraction, evaporation) and fluctuations in instrument performance (e.g., injection volume, ionization efficiency).[1][2]

An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample before processing.[1] The IS is chosen to be chemically and physically similar to the analyte of interest. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for procedural variations.

This compound as the Gold Standard Internal Standard

The ideal IS is a stable isotope-labeled version of the analyte.[1][3] this compound is the deuterated form of glipizide, where eleven hydrogen atoms are replaced with deuterium. This substitution makes it the preferred IS for glipizide analysis for several key reasons:

-

Near-Identical Physicochemical Properties : this compound exhibits the same extraction recovery, chromatographic retention time, and ionization response as glipizide.[4] This ensures that any loss or signal variation experienced by the analyte is mirrored by the IS.

-

Co-elution : It co-elutes with glipizide from the liquid chromatography column, meaning both compounds enter the mass spectrometer's ion source at the same time and are subjected to the same matrix effects (ion suppression or enhancement).[4]

-

Mass Distinction : Despite its chemical similarity, this compound has a higher mass than glipizide. This mass difference allows the mass spectrometer to detect and differentiate the two compounds, which is essential for quantification.

The use of a SIL-IS like this compound compensates for measurement errors and enhances the accuracy, precision, and robustness of the analytical method.[4]

Pharmacological Mechanism of Action: Glipizide

To appreciate the context of its measurement, it is essential to understand the mechanism of action of glipizide. Glipizide is a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[5] Its primary function is to stimulate insulin release from the pancreatic β-cells.[5][6]

The key steps are as follows:

-

Binding to SUR1 : Glipizide binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[6][7]

-

Channel Closure : This binding event causes the KATP channel to close.[5]

-

Membrane Depolarization : The closure of the KATP channel prevents potassium ions from leaving the cell, leading to a buildup of positive charge and depolarization of the cell membrane.[5][7]

-

Calcium Influx : The change in membrane potential triggers the opening of voltage-gated calcium channels.[7]

-

Insulin Exocytosis : The resulting influx of calcium ions into the cell stimulates the fusion of insulin-containing granules with the cell membrane, leading to the secretion of insulin into the bloodstream.[6][7]

Glipizide also has extrapancreatic effects, such as enhancing glucose uptake in skeletal muscle and increasing the sensitivity of insulin receptors.[6]

Experimental Protocol for Bioanalysis

The following section outlines a typical LC-MS/MS method for the quantification of glipizide in human plasma using this compound as the internal standard.

3.1. Sample Preparation

A protein precipitation method is commonly used for its simplicity and speed.

-

Aliquoting : Transfer 200 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

-

Spiking : Add a fixed amount of this compound working solution to all samples except for the blank matrix.

-

Precipitation : Add 600 µL of methanol (or acetonitrile) to precipitate plasma proteins.[8]

-

Vortexing : Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer : Carefully transfer the supernatant to a new tube or vial.

-

Injection : Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

3.2. LC-MS/MS Conditions

The conditions below are representative and may be optimized for specific instrumentation.

| Parameter | Typical Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 2 - 4 minutes |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Glipizide) | m/z 446.1 → 321.0[8][9] |

| MRM Transition (this compound) | m/z 457.1 → 332.0 (approximate, based on +11 Da) |

| Dwell Time | 200 msec[10] |

| Source Temperature | 500 °C[10] |

Quantitative Data and Method Validation

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The use of this compound contributes to achieving the stringent criteria for linearity, accuracy, precision, and stability.

Table 1: Representative Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Representative Results |

| Linearity (Calibration Curve) | ||

| Concentration Range | - | 10 - 1500 ng/mL[9] |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Accuracy & Precision | ||

| Intra-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -7.0% to 4.6%[8] |

| Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10%[8] |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery & Matrix Effect | ||

| Extraction Recovery | Consistent and reproducible | ~75-99%[10][11] |

| Matrix Factor | 0.85 - 1.15 | Within acceptable limits |

| Stability | ||

| Freeze-Thaw Stability | %Change within ±15% | Stable |

| Short-Term (Bench-Top) Stability | %Change within ±15% | Stable[12] |

| Long-Term Storage Stability | %Change within ±15% | Stable[12] |

| Post-Preparative Stability | %Change within ±15% | Stable[12] |

RE: Relative Error; RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification.

Conclusion

This compound does not have a pharmacological mechanism of action; its "action" is purely analytical. As a stable isotope-labeled internal standard, it is an indispensable tool in the bioanalysis of glipizide. Its chemical similarity and mass difference enable it to effectively correct for variations inherent in sample preparation and LC-MS/MS analysis. The implementation of this compound in a validated method ensures the generation of highly accurate and precise data, which is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies in the drug development process.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. scispace.com [scispace.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. texilajournal.com [texilajournal.com]

- 5. What is the mechanism of Glipizide? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Glipizide Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. Simultaneous quantification of metformin and glipizide in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Glipizide-d11

This technical guide provides a comprehensive overview of the physical and chemical properties of Glipizide-d11, a deuterated analog of the sulfonylurea drug Glipizide. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Glipizide. The introduction of deuterium atoms provides a distinct mass spectrometric signature, allowing for accurate quantification of the non-deuterated drug.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆D₁₁N₅O₄S | |

| Molecular Weight | 456.60 g/mol | |

| CAS Number | 1189426-07-0 | |

| Melting Point | 204 °C | |

| Boiling Point | Not available | |

| pKa | Estimated to be slightly higher than Glipizide's pKa of 5.9 | |

| Appearance | White to off-white solid |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| DMSO | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Ethyl Acetate | Slightly soluble |

| Water | Insoluble |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial methods and can be adapted for specific laboratory settings.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is ramped at a rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded.

-

The procedure is repeated at least twice for accuracy.

-

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

The suspension is allowed to settle.

-

An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solids.

-

-

Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Synthesis and Analysis

Synthetic Workflow

The synthesis of this compound follows a similar pathway to that of Glipizide, with the key difference being the use of a deuterated starting material, cyclohexylamine-d11. A general synthetic workflow is presented below.

A Comprehensive Technical Guide to Glipizide-d11: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on Glipizide-d11, a deuterated internal standard for the quantification of the anti-diabetic drug Glipizide. This document outlines critical safety data, handling precautions, and the mechanistic action of Glipizide, offering a vital resource for laboratory and drug development settings.

Core Data Presentation

For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1189426-07-0 | [1][2] |

| Molecular Formula | C₂₁H₁₆D₁₁N₅O₄S | [1] |

| Molecular Weight | 456.6 g/mol | [1][2] |

| Appearance | A solid | [1] |

| Purity | ≥98% deuterated forms (d₁-d₁₁) | [1] |

| Solubility | DMSO: Slightly soluble, Ethyl Acetate: Slightly soluble | [1] |

| Melting Point | Undetermined | [3] |

| Boiling Point | Undetermined | [3] |

| Stability | ≥ 4 years when stored at -20°C | [1] |

Table 2: Toxicological Information

| Data Point | Value | Source |

| Acute Oral Toxicity (Glipizide) | LD50 > 4 g/kg in all species tested | [4] |

| Lowest Published Toxic Dose (TDLo) (Glipizide) | 379 μg/kg (oral, child) | [5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | [3] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2) | [3] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [6] |

Handling and Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[1] Adherence to proper laboratory safety protocols is essential when handling this compound.

Engineering Controls: Handle in a well-ventilated space, preferably within a fume hood or under a dust control hood.[7] Ensure adequate ventilation to minimize exposure.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.[8]

-

Hand Protection: Use protective gloves, such as nitrile or neoprene gloves.[7]

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[6]

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment, such as a P3 filter respirator.[6][7]

General Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms occur.[7][8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical advice.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[7][8]

Storage and Disposal: Store in a tightly closed container at -20°C.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not allow the substance to enter sewers or surface/ground water.[3]

Mechanism of Action: Signaling Pathway

Glipizide, and by extension its deuterated form, primarily functions by stimulating insulin release from pancreatic β-cells.[9][10] This action is mediated through the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[11][12] The following diagram illustrates this signaling pathway.

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of Glipizide in biological samples by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] While specific, detailed experimental protocols are often developed and validated in-house by individual research laboratories, the general workflow for such an analysis is outlined below.

General Workflow for Quantification of Glipizide using this compound by LC-MS

Methodology Outline:

-

Standard Preparation: Prepare a series of calibration standards containing known concentrations of Glipizide and a fixed concentration of this compound.

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, serum).

-

Aliquot a specific volume of the sample.

-

Add a precise amount of this compound internal standard solution.

-

Perform an extraction procedure to remove proteins and other interfering substances. This may involve protein precipitation with a solvent like acetonitrile or a liquid-liquid extraction.

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for the LC separation.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Separate Glipizide and this compound from other components using a suitable analytical column (e.g., a C18 column).

-

Detect and quantify the parent and daughter ions of both Glipizide and this compound using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Glipizide to this compound against the concentration of the calibration standards.

-

Determine the concentration of Glipizide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This guide provides a foundational understanding of the safety, handling, and application of this compound for research professionals. Always refer to the most current Safety Data Sheet provided by the supplier before use and ensure all laboratory activities are conducted in accordance with established safety protocols.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. fermion.fi [fermion.fi]

- 8. lgcstandards.com [lgcstandards.com]

- 9. Glipizide - Wikipedia [en.wikipedia.org]

- 10. GoodRx - Error [blocked.goodrx.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Glipizide Mechanism of Action – My Endo Consult [myendoconsult.com]

The Pivotal Role of Glipizide-d11 in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Glipizide-d11 in the pharmacokinetic analysis of glipizide, a widely prescribed oral hypoglycemic agent. The use of stable isotope-labeled internal standards, such as this compound, is paramount for the development of robust, accurate, and precise bioanalytical methods, which are essential in drug development and bioequivalence studies.

Introduction to Pharmacokinetic Studies and the Imperative for Internal Standards

Pharmacokinetic (PK) studies are fundamental to drug development, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of drug concentrations in biological matrices is the cornerstone of these studies. However, the complexity of biological samples and the multi-step nature of analytical procedures can introduce variability. To correct for these potential errors, an internal standard (IS) is incorporated into the analytical workflow.

An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. A stable isotope-labeled version of the analyte, such as this compound, represents the gold standard for use as an internal standard in mass spectrometry-based assays.

This compound: Properties and Rationale for Use

This compound is a deuterated form of glipizide, where eleven hydrogen atoms have been replaced with deuterium atoms. This substitution results in an increase in the molecular weight of the molecule without significantly altering its chemical properties.

| Property | Glipizide | This compound |

| Chemical Formula | C21H27N5O4S | C21H16D11N5O4S |

| Molecular Weight | 445.5 g/mol | ~456.6 g/mol |

| Chemical Structure | Identical (apart from isotopes) | Identical (apart from isotopes) |

| Physicochemical Properties | Similar to this compound | Similar to Glipizide |

The key advantages of using this compound as an internal standard in pharmacokinetic studies of glipizide are:

-

Similar Extraction Recovery: this compound exhibits nearly identical extraction recovery to glipizide from biological matrices, effectively compensating for any analyte loss during sample preparation.

-

Co-elution in Chromatography: Due to their similar physicochemical properties, glipizide and this compound co-elute during liquid chromatography, which helps to mitigate matrix effects.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard by mass spectrometry without mutual interference.

Experimental Protocols for Glipizide Quantification using this compound

The quantification of glipizide in biological samples, typically plasma or serum, using this compound as an internal standard generally involves sample preparation, liquid chromatography separation, and tandem mass spectrometry detection (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract glipizide and this compound from the biological matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.

A typical LLE protocol might involve the following steps:

-

Addition of a known concentration of this compound working solution to a plasma sample.

-

Addition of a buffer to adjust the pH.

-

Addition of an organic extraction solvent (e.g., ethyl acetate).

-

Vortexing to ensure thorough mixing and extraction.

-

Centrifugation to separate the aqueous and organic layers.

-

Evaporation of the organic layer to dryness.

-

Reconstitution of the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate glipizide and this compound from other components in the extracted sample.

| Parameter | Typical Conditions |

| Column | C8 or C18 analytical column (e.g., 50 x 2.0 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium acetate in water/methanol)[1] |

| Mobile Phase B | Organic solvent (e.g., methanol or acetonitrile)[1] |

| Flow Rate | 0.4 mL/min[1] |

| Column Temperature | 50 °C[1] |

| Injection Volume | 20 µL[1] |

A gradient elution is often used to achieve optimal separation and peak shape.[1]

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of glipizide and this compound. Electrospray ionization (ESI) in the positive ion mode is commonly used.[1] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

MRM Transitions: In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Glipizide | 446.1 | 321.0 |

| This compound | ~457.2 | ~332.0 (inferred) |

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern and should be optimized during method development.

Data Presentation: Pharmacokinetic Parameters of Glipizide

The use of this compound as an internal standard allows for the accurate determination of glipizide's pharmacokinetic parameters. The following tables summarize key pharmacokinetic parameters of glipizide from studies in healthy volunteers. While these studies may not have all explicitly stated the use of this compound, they represent typical values obtained using robust bioanalytical methods where a suitable internal standard is essential.

Table 1: Pharmacokinetic Parameters of Glipizide in Healthy Volunteers (Single 5 mg Oral Dose) [2]

| Parameter | Test Preparation (Mean ± SD) | Reference Preparation (Mean ± SD) |

| Cmax (µg/L) | 251.25 ± 61.94 | 240.13 ± 52.43 |

| Tmax (h) | 3.35 ± 1.22 | 3.38 ± 1.35 |

| AUC0-tn (µg·h/L) | 1561.44 ± 475.73 | 1588.82 ± 507.40 |

| t1/2 (h) | 4.85 ± 1.39 | 5.08 ± 1.76 |

Table 2: Pharmacokinetic Parameters of Glipizide in Healthy vs. Diabetic Volunteers (Single 5 mg Oral Dose)

| Parameter | Healthy Volunteers (Mean ± SD) | Diabetic Volunteers (Mean ± SD) |

| AUC0-∞ (ng·h/mL) | 1878 ± 195 | 1723 ± 138 |

| t1/2 (h) | 3.04 ± 0.27 | 2.98 ± 0.16 |

| Clearance (mL/min/kg) | 0.59 ± 0.06 | 0.64 ± 0.05 |

Mandatory Visualizations

Glipizide's Mechanism of Action

Glipizide exerts its hypoglycemic effect by stimulating insulin release from pancreatic β-cells. This process is initiated by the binding of glipizide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.

Caption: Glipizide signaling pathway in pancreatic β-cells.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of glipizide utilizing this compound as an internal standard.

Caption: Experimental workflow for a glipizide pharmacokinetic study.

Conclusion

This compound is an indispensable tool in the pharmacokinetic evaluation of glipizide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is crucial for regulatory submissions and for advancing our understanding of the clinical pharmacology of glipizide. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

- 1. Improving natural products identification through molecular features-oriented precursor ion selection and targeted MS/MS analysis: a case study of Zhi-Ke-Yang-Yin capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Deuterium Labeling in Glipizide-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glipizide-d11, a deuterated analog of the anti-diabetic drug Glipizide. The strategic placement of eleven deuterium atoms on the cyclohexyl ring makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily serving as a stable isotope-labeled internal standard for bioanalytical quantification.

Core Concepts of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H). However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference can manifest as the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug metabolism, this can lead to altered pharmacokinetic profiles, potentially enhancing metabolic stability. For its application as an internal standard, the key advantages of deuterium labeling are the minimal impact on chromatographic retention time and ionization efficiency, coupled with a distinct mass shift that allows for clear differentiation from the unlabeled analyte in mass spectrometry.

This compound: Structure and Labeling

This compound is specifically labeled with eleven deuterium atoms on the cyclohexyl moiety.

Chemical Name: N-[2-[4-[[[(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-amino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-2-pyrazinecarboxamide

Molecular Formula: C₂₁H₁₆D₁₁N₅O₄S

Molecular Weight: Approximately 456.60 g/mol

The strategic placement of the deuterium atoms on the cyclohexyl ring, a site of metabolism for Glipizide, ensures that the label is retained in the major metabolites, making it an excellent internal standard for comprehensive pharmacokinetic analysis.

Data Presentation

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart, Glipizide.

| Parameter | Glipizide | This compound |

| CAS Number | 29094-61-9 | 1189426-07-0 |

| Molecular Formula | C₂₁H₂₇N₅O₄S | C₂₁H₁₆D₁₁N₅O₄S[1] |

| Molecular Weight | 445.55 g/mol | 456.60 g/mol [1] |

| Isotopic Purity | Not Applicable | ≥98% deuterated forms (d₁-d₁₁)[2] |

Table 1: Physicochemical Properties of Glipizide and this compound

| Parameter | Value |

| Chromatographic System | Ultra Performance Liquid Chromatography (UPLC) |

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1] |

| Mobile Phase | Gradient elution with methanol and water |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Spectrometer | Triple Quadrupole |

| MRM Transition (Glipizide) | m/z 446.1 → 321.0[1] |

| MRM Transition (this compound) | Theoretically m/z 457.2 → 321.0 (Precursor ion adjusted for +11 Da) |

Table 2: Representative LC-MS/MS Parameters for the Analysis of Glipizide using this compound as an Internal Standard (Note: The MRM transition for this compound is a theoretical value based on the mass shift and may require optimization).

Experimental Protocols

Synthesis of this compound

Bioanalytical Method using this compound as an Internal Standard

The following is a representative protocol for the quantification of Glipizide in human plasma using this compound as an internal standard, based on established LC-MS/MS methods for Glipizide.[1]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Chromatographic System: UPLC system.

-

Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to achieve separation of Glipizide and this compound from endogenous plasma components.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: ESI positive mode.

-

MRM Transitions:

-

Glipizide: m/z 446.1 → 321.0[1]

-

This compound: m/z 457.2 → 321.0 (or other optimized product ion).

-

-

Data Analysis: The concentration of Glipizide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from known concentrations of Glipizide.

Mandatory Visualizations

Glipizide Signaling Pathway

Caption: Glipizide's mechanism of action in pancreatic β-cells.

Experimental Workflow for Bioanalysis

Caption: Workflow for Glipizide quantification in plasma.

Glipizide Metabolic Pathway

Caption: Major metabolic pathway of Glipizide.

References

Glipizide-d11: A Comprehensive Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glipizide-d11, a deuterium-labeled analog of the anti-diabetic drug Glipizide. It details its properties, mechanism of action, and, most importantly, its critical role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Glipizide. This guide offers detailed experimental protocols and validated performance data essential for researchers in pharmacology, toxicology, and clinical drug development.

Introduction to Glipizide and the Role of Stable Isotope-Labeled Internal Standards

Glipizide is a second-generation sulfonylurea drug widely prescribed for the management of type 2 diabetes mellitus.[1][2][3] It primarily functions by stimulating the release of insulin from pancreatic β-cells.[1][2][3][4] Accurate quantification of Glipizide in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays. This compound, with eleven deuterium atoms incorporated into its structure, is an ideal internal standard for Glipizide analysis.[5][6][7] It shares nearly identical physicochemical properties with the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below, highlighting its suitability as an internal standard.

| Property | Value |

| Chemical Name | N-(4-(N-((Cyclohexyl-d11)carbamoyl)sulfamoyl)phenethyl)-5-methylpyrazine-2-carboxamide |

| Synonyms | Glipizide (cyclohexyl-d11) |

| CAS Number | 1189426-07-0[5][6][8] |

| Molecular Formula | C₂₁H₁₆D₁₁N₅O₄S[5][8] |

| Molecular Weight | 456.60 g/mol [5][8] |

| Purity | ≥98% deuterated forms (d₁-d₁₁)[6] |

Mechanism of Action of Glipizide

Glipizide exerts its hypoglycemic effect by modulating insulin secretion from pancreatic β-cells. The process is initiated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4] This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca²⁺). Elevated intracellular calcium concentrations trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[1][2][4][9]

Caption: Glipizide's mechanism of action in pancreatic β-cells.

Bioanalytical Method: Quantification of Glipizide in Human Plasma

The following protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glipizide in human plasma, utilizing this compound as the internal standard.

References

- 1. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Glipizide? [synapse.patsnap.com]

- 3. Glipizide - Wikipedia [en.wikipedia.org]

- 4. Glipizide Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. vivanls.com [vivanls.com]

- 9. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Throughput Quantification of Glipizide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glipizide in human plasma. The method utilizes Glipizide-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method was developed to provide a reliable and efficient analytical solution for researchers, scientists, and drug development professionals.

Introduction

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. It primarily acts by stimulating insulin secretion from pancreatic β-cells. Accurate and precise measurement of Glipizide concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Glipizide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Glipizide reference standard (Purity ≥98%)

-

This compound internal standard (Purity ≥98%)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions

-

Glipizide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glipizide reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Glipizide Working Solutions: Prepare a series of working solutions by serially diluting the Glipizide stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly. For blank samples, add 20 µL of 50:50 (v/v) methanol:water.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| MRM Transitions | Analyte |

| Glipizide | |

| This compound |

Note: The MRM transition for this compound is logically deduced based on the known fragmentation of Glipizide and the location of the deuterium labels on the cyclohexyl ring.

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Glipizide in human plasma. The use of a deuterated internal standard ensured high accuracy and precision by compensating for matrix effects and variability in sample processing.

Table 3: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision & Accuracy (QC Samples) | |

| LLOQ (1 ng/mL) | Precision (%CV) < 15, Accuracy ±15% |

| Low QC (3 ng/mL) | Precision (%CV) < 10, Accuracy ±10% |

| Mid QC (100 ng/mL) | Precision (%CV) < 10, Accuracy ±10% |

| High QC (800 ng/mL) | Precision (%CV) < 10, Accuracy ±10% |

| Recovery | |

| Glipizide | > 85% |

| This compound | > 85% |

| Matrix Effect | |

| Normalized Matrix Factor | 0.95 - 1.05 |

The data presented in this table is representative of typical performance and should be confirmed during in-house validation.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for Glipizide analysis.

Caption: Logical relationship of method development components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Glipizide in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for routine analysis in a regulated bioanalytical laboratory. This method can be a valuable tool for researchers and scientists involved in the development and clinical evaluation of Glipizide.

Application Note: High-Throughput Analysis of Glipizide and Glipizide-d11 in Human Plasma by UPLC-MS/MS

Abstract

This application note describes a rapid, sensitive, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Glipizide and its deuterated internal standard, Glipizide-d11, in human plasma. This method is suitable for high-throughput pharmacokinetic and bioequivalence studies. The sample preparation involves a simple protein precipitation step, followed by a fast chromatographic separation on a C18 reversed-phase column. The total run time is approximately 1.0 minute, allowing for the analysis of a large number of samples in a short period.

Introduction

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. Accurate and precise measurement of Glipizide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and improving the accuracy and precision of the assay. This application note provides a detailed protocol for the separation and quantification of Glipizide and this compound using UPLC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Glipizide reference standard

-

This compound reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTrap 5500)

-

Analytical Column: Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size[1][2]

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the UPLC-MS/MS system.

UPLC Conditions

| Parameter | Value |

| Column | Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm[1][2] |

| Mobile Phase A | 10 mmol/L Ammonium Acetate in Water with 0.2% Formic Acid |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min[1][2] |

| Gradient | A gradient profile can be optimized, but an isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B can be a starting point.[3] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Total Run Time | ~1.0 minute[1][2] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][4] |

| MRM Transitions | Glipizide: m/z 446.1 → 321.0[1][2] This compound: m/z 457.2 → 332.1 (Predicted) |

| Dwell Time | 200 ms |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Note: MS parameters may require optimization for the specific instrument used.

Data Presentation

The following tables summarize the key quantitative data for the analysis of Glipizide.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Glipizide | 446.1 | 321.0[1][2] | ~0.7 |

| This compound | 457.2 (Predicted) | 332.1 (Predicted) | ~0.7 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 1,500 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[4] |

| Accuracy | Within ±15% of nominal concentration |

| Precision (CV%) | < 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for the UPLC-MS/MS analysis of Glipizide.

Conclusion

The UPLC-MS/MS method described in this application note is highly suitable for the quantitative determination of Glipizide in human plasma for high-throughput applications. The simple sample preparation procedure and short chromatographic run time contribute to the efficiency of the method. The use of a deuterated internal standard ensures the accuracy and reliability of the results. This method can be readily implemented in clinical and research laboratories for pharmacokinetic and bioequivalence studies of Glipizide.

References

- 1. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of raw material variability of glipizide on the in vitro dissolution rate and in vivo bioavailability performance: The importance of particle size - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Glipizide in Human Plasma using Glipizide-d11 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. Accurate quantification of Glipizide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Glipizide-d11, a deuterated analog of Glipizide, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.

This application note provides a detailed protocol for the sensitive and selective quantification of Glipizide in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard. The method utilizes protein precipitation for sample cleanup and Multiple Reaction Monitoring (MRM) for detection.

Experimental Protocols

Materials and Reagents

-

Glipizide reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and calibration standards on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spike 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) into each plasma sample, except for blank controls.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A typical set of LC parameters is outlined below. These should be optimized for the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode (ESI+). Key parameters should be optimized by infusing standard solutions of Glipizide and this compound.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Glipizide and its internal standard, this compound. Since this compound has 11 deuterium atoms, its precursor ion mass is expected to be 11 Da higher than that of unlabeled Glipizide. The fragmentation pattern, however, often results in a common product ion or a product ion with the same mass shift if the deuterium atoms are not on the fragmented portion. Commonly, the most intense and stable fragment is chosen for quantification.

Table 1: Optimized Mass Spectrometry Parameters

| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) |

| Glipizide | 446.1 / 446.2 | 321.0 / 321.1 | 200 |

| This compound (IS) | 457.1 | 321.0 / 321.1 | 200 |

Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The transition for Glipizide (446.1 → 321.0) is well-documented.[1][2][3] The precursor ion for this compound is calculated by adding 11 Da to the mass of Glipizide. The product ion often remains the same if the deuterium labels are on the part of the molecule that is lost during fragmentation.[4] It is critical to confirm these transitions by direct infusion of the this compound standard.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

MRM Detection Principle

The principle of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by filtering for a specific precursor ion and a characteristic product ion. The diagram below outlines this logical relationship for this compound.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantification of Glipizide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during the analytical process. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings for the routine analysis of Glipizide.

References

- 1. A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. LCMSMS - Different Precursor Ion but Same Product Ion? - Chromatography Forum [chromforum.org]

Application Note: High-Throughput Bioanalytical Method for Glipizide in Preclinical Plasma Samples using UPLC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of glipizide in preclinical plasma samples. The method utilizes glipizide-d11 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in drug discovery and preclinical pharmacokinetic studies. The method has been validated for linearity, accuracy, precision, and recovery.

Introduction

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. It primarily acts by stimulating insulin secretion from pancreatic β-cells. Preclinical studies are essential to understand the pharmacokinetics, efficacy, and safety of glipizide. A reliable bioanalytical method is crucial for the accurate determination of glipizide concentrations in biological matrices from these studies. This application note describes a validated UPLC-MS/MS method using this compound as the internal standard, which offers high selectivity and sensitivity for the analysis of glipizide in small-volume plasma samples.

Experimental

Materials and Reagents

-

Glipizide and this compound reference standards were of high purity (≥98%).

-

HPLC-grade methanol and acetonitrile were used for mobile phase and sample preparation.

-

Formic acid (reagent grade) was used as a mobile phase additive.

-

Control rat plasma (K2EDTA) was used for the preparation of calibration standards and quality control samples.

Instrumentation

-

A UPLC system coupled with a triple quadrupole mass spectrometer was used for analysis.

-

Chromatographic separation was achieved on a C18 analytical column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1]

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve glipizide and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the glipizide primary stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve the final working concentration.

Protocols

Preparation of Calibration Standards and Quality Control (QC) Samples

-

To prepare the calibration standards, spike appropriate amounts of the glipizide working standard solutions into blank rat plasma to achieve final concentrations ranging from 5 to 2000 ng/mL.

-

Prepare quality control (QC) samples in the same manner at three concentration levels: Low QC (LQC, 15 ng/mL), Medium QC (MQC, 150 ng/mL), and High QC (HQC, 1500 ng/mL).

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Method

UPLC Conditions:

| Parameter | Value |

| Column | Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 30% B, increase to 90% B over 1.5 min, hold for 0.5 min, return to 30% B and equilibrate for 1 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Glipizide | 446.1 | 321.0 | 30 | 15 |

| This compound (IS) | 457.2 | 321.0 | 30 | 15 |

Data Presentation

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Calibration Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 5 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 15 | ≤ 10 | ≤ 12 | 90 - 110 |

| MQC | 150 | ≤ 8 | ≤ 10 | 92 - 108 |

| HQC | 1500 | ≤ 7 | ≤ 9 | 95 - 105 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| LQC | 15 | 92.5 | 95.1 |

| MQC | 150 | 94.2 | 97.3 |

| HQC | 1500 | 93.8 | 96.5 |

Visualizations

Caption: Experimental workflow for the bioanalytical method.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of glipizide in preclinical plasma samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and toxicokinetic studies in the drug development pipeline.

References

Application Notes & Protocols for Therapeutic Drug Monitoring of Glipizide using Glipizide-d11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Glipizide in biological matrices, utilizing Glipizide-d11 as an internal standard. This methodology is crucial for therapeutic drug monitoring (TDM), enabling the optimization of dosing regimens to enhance efficacy and minimize adverse effects.

Introduction

Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] It primarily acts by stimulating insulin secretion from pancreatic β-cells.[1][2][3] The therapeutic efficacy of Glipizide is dependent on maintaining optimal plasma concentrations, making therapeutic drug monitoring an essential tool for personalized medicine. This compound, a deuterium-labeled analog of Glipizide, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to its similar physicochemical properties and distinct mass-to-charge ratio.[4][5] The use of a stable isotope-labeled internal standard like this compound is a best practice in LC-MS to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.[6][7]

Mechanism of Action of Glipizide

Glipizide exerts its glucose-lowering effect by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][8] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions.[1] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[3][8] Beyond its pancreatic effects, Glipizide may also enhance insulin sensitivity in peripheral tissues.[8][9][10]

Analytical Methodology: Quantification of Glipizide using LC-MS/MS

The following protocol outlines a robust and sensitive method for the determination of Glipizide in human plasma using this compound as an internal standard. This method is based on common practices in bioanalytical chemistry.

Experimental Workflow

The overall workflow for the quantification of Glipizide in plasma samples is depicted below.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| Glipizide | Sigma-Aldrich | Reference Standard |

| This compound | MedchemExpress | >98% Isotopic Purity |

| Acetonitrile | Fisher Scientific | HPLC Grade |

| Methanol | Fisher Scientific | HPLC Grade |

| Water | Milli-Q System | Ultrapure |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| Human Plasma | Biological Specialty Corp. | K2-EDTA |

| Diethyl Ether | Sigma-Aldrich | ACS Grade |

| Toluene | Sigma-Aldrich | ACS Grade |

| 0.05 M HCl | Prepared in-house | N/A |

Protocol for Sample Preparation

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Glipizide (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From these stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in methanol.

-

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution (concentration should be consistent across all samples).[11]

-

Vortex mix for 30 seconds.

-

-

Protein Precipitation and Extraction:

-

Evaporation and Reconstitution:

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., ZORBAX ODS, 4.6 x 150 mm, 5 µm)[12] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 35% B, increase to 95% B over 5 min, hold for 2 min, return to 35% B and equilibrate for 3 min. |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[13] |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Glipizide: m/z 446.2 → 321.1this compound: m/z 457.2 → 332.1 |

| Ion Source Temp. | 550°C |

| Curtain Gas | 35 psi |

Data Analysis and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of Glipizide to this compound against the nominal concentration of the calibration standards.

-

A linear regression model with a weighting factor of 1/x² is typically used.

-

The concentration of Glipizide in unknown samples is determined from the calibration curve.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria | Example Results |

| Linearity (r²) | ≥ 0.99 | 0.999[11] |

| Calibration Range | 10 - 2000 ng/mL | 15 - 800 ng/mL[11] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 15 ng/mL[11] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent and reproducible | > 90% |

| Matrix Effect | Monitored and minimized | Within acceptable limits |

| Stability | Freeze-thaw, short-term, long-term | Stable under specified conditions |